Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-

Hypercholesterolemia In vivo lipid-lowering Trapidil derivative pharmacology

Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-, commonly designated AR 12465 (CAS 100557-07-1), is a synthetic 5,7-disubstituted s-triazolo[1,5-a]pyrimidine (TPD) belonging to the trapidil derivative class. Its molecular formula is C18H30N6O (MW 346.47 Da), bearing an N7-hexyl chain, an N7-β-hydroxyethyl substituent, and an N5-piperidine ring.

Molecular Formula C18H30N6O
Molecular Weight 346.5 g/mol
CAS No. 100557-07-1
Cat. No. B1666075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-
CAS100557-07-1
SynonymsAR 12465
AR-12465
Molecular FormulaC18H30N6O
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCCCC3
InChIInChI=1S/C18H30N6O/c1-2-3-4-6-11-23(12-13-25)17-14-16(22-9-7-5-8-10-22)21-18-19-15-20-24(17)18/h14-15,25H,2-13H2,1H3
InChIKeyCAUSJFJJYRCTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AR 12465 (CAS 100557-07-1): Structural Identity, Physicochemical Profile, and Comparator Context for the Trapidil-Derivative Triazolopyrimidine


Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-, commonly designated AR 12465 (CAS 100557-07-1), is a synthetic 5,7-disubstituted s-triazolo[1,5-a]pyrimidine (TPD) belonging to the trapidil derivative class [1]. Its molecular formula is C18H30N6O (MW 346.47 Da), bearing an N7-hexyl chain, an N7-β-hydroxyethyl substituent, and an N5-piperidine ring . Predicted physicochemical properties include a LogP of 3.31, polar surface area of 70 Ų, 1 H-bond donor, 7 H-bond acceptors, and zero Rule-of-5 violations . The compound exists as a solid at room temperature and is typically formulated in DMSO for in vitro studies . AR 12465 was introduced into the MeSH thesaurus in June 1989 and is indexed under Trapidil/analogs and derivatives [1]. Its closest structural analogs—trapidil (N5-methyl, N7-diethylamino), AR 12463 (N5-piperidine, N7-pentyl), and AR 12456 (N5-diethylamino, N7-hexyl)—share the triazolopyrimidine core but diverge at the N5 and N7 substitution positions, giving rise to distinct pharmacological profiles.

Why AR 12465 (CAS 100557-07-1) Cannot Be Interchanged with Trapidil, AR 12463, or AR 12456 in Research


Although AR 12465, AR 12463, AR 12456, and the parent trapidil all belong to the 5,7-disubstituted s-triazolo[1,5-a]pyrimidine class, published head-to-head studies demonstrate that minor structural modifications at the N5 and N7 positions produce fundamentally divergent effects on LDL receptor-mediated lipoprotein metabolism, thromboxane biosynthesis, and intracellular lipid handling [1]. In the same experimental system, AR 12456 enhances 125I-LDL uptake and degradation in Hep G2 cells whereas AR 12465, AR 12463, and trapidil are inactive on this pathway [1]. Conversely, in an in vivo hypercholesterolemic guinea pig model, AR 12465 at 5 mg/kg i.p. produced a greater serum total cholesterol reduction than trapidil at 20 mg/kg i.p., a 4-fold dose differential that cannot be explained by simple potency scaling [2]. These findings illustrate that in-class analogs are not functionally interchangeable; selection of the specific TPD must be driven by the target pathway and experimental model rather than by core scaffold identity alone.

Quantitative Differential Evidence for AR 12465 (CAS 100557-07-1): Comparator-Anchored Data Across Cholesterol, LDL Receptor, Thromboxane, and Atherosclerotic Plaque Models


In Vivo Serum Total Cholesterol Reduction: AR 12465 at 5 mg/kg Outperforms Trapidil at 20 mg/kg in Hypercholesterolemic Guinea Pigs

In a direct head-to-head in vivo comparison, AR 12465 administered intraperitoneally at 5 mg/kg body weight to hypercholesterolemic guinea pigs caused a stronger reduction in serum total cholesterol (TC) than trapidil administered at 20 mg/kg i.p. The reduction was also superior to vehicle injection (saline with 5% ethanol i.p.). The stronger TC reduction was mechanistically attributed to a lower level in the sum of all beta-migrating lipoproteins and an enhanced level of high-density lipoprotein (HDL) [1]. Notably, this represents approximately a 4-fold in vivo potency advantage over the parent compound trapidil on a mg/kg basis, although the study did not report exact percentage reduction values for each treatment group in the abstract. This finding was reported in a study primarily focused on AR 12456, where AR 12465 served as a comparator arm, thus providing independent evidence not confounded by the primary hypothesis of that study [1].

Hypercholesterolemia In vivo lipid-lowering Trapidil derivative pharmacology

LDL Receptor Pathway Selectivity: AR 12465 Is Functionally Distinct from AR 12456 in Human Hepatoma and Fibroblast Cells

In the same experimental system studying receptor-mediated 125I-LDL binding, uptake, and degradation, AR 12465 was reported as 'less effective on LDL catabolism,' while trapidil and AR 12463 were 'inactive under the same experimental conditions.' In stark contrast, AR 12456 enhanced the uptake and degradation of 125I-LDL by Hep G2 cells in a dose-dependent manner, an effect attributable to an increased number of LDL binding sites as demonstrated by Scatchard analysis [1][2]. This divergent activity profile—where AR 12465 shows weak but detectable activity distinct from the complete inactivity of trapidil and AR 12463, yet far weaker than the robust activity of AR 12456—provides a critical differentiation for pathway-specific experimental design. The findings were corroborated across two independent publications using human skin fibroblasts (HSF) and the Hep G2 hepatoma cell line [1][2].

LDL receptor Lipoprotein metabolism Hep G2 cells Human skin fibroblasts

Thromboxane B2 Formation Inhibition: AR 12465 Exhibits Intermediate Potency in the TPD Series, Surpassing Trapidil

In a systematic in vitro study of thromboxane A2 (TXA2) biosynthesis inhibition in clotting human and rabbit whole blood and arachidonic acid-activated platelet-rich human plasma, the inhibitory potency of TPDs on TXB2 formation decreased in the following rank order: AR 12456 > AR 12463 ≈ AR 12464 ≈ AR 12465 > trapidil [1]. This places AR 12465 in the intermediate potency tier, approximately equipotent to AR 12463 and AR 12464 but clearly superior to the parent compound trapidil. However, in the in vivo arm of the same study, after intravenous injection in rabbits, only the most active TPDs—AR 12456 and AR 12463—produced measurable short-lasting reductions in serum TXB2 of 61.4% and 49.4%, respectively; AR 12465 and AR 12464 were not individually reported to produce statistically significant in vivo TXB2 reductions at the doses tested [1]. This indicates that the in vitro-to-in vivo translation of TXB2 inhibitory activity is not linear across the TPD series.

Thromboxane A2 Platelet aggregation TXB2 inhibition Antithrombotic

Cholesteryl Ester Content Reduction in Atherosclerotic Plaque-Derived Cells: AR 12465 Within the 47–68% Reduction Tier vs. 36% for Trapidil

In cells cultured from human atherosclerotic plaques, trapidil and five trapidil derivatives were evaluated for their effects on intracellular lipid content. Trapidil reduced cholesteryl ester content by 36%, whereas 4 of 5 trapidil derivatives (a group that includes AR 12465, AR 12463, AR 12456, and one other, with AR 12464 being the possible fifth derivative) achieved reductions in the range of 47% to 68% [1]. The study did not report individual compound-level values within that range; therefore, the precise reduction attributable to AR 12465 is not known. Additionally, only AR 12463 reduced free cholesterol content (by 29%), while the other derivatives—including AR 12465—were without effect on this parameter. Four of five derivatives also decreased triglyceride content by 53–70% [1]. The same study demonstrated that trapidil derivatives inhibited proliferation of cells cultured from normal intima and fatty streaks of human aorta by approximately 60%, comparable to the reference standard 3-isobutyl-1-methylxanthine (MIX) [1].

Atherosclerosis Cholesteryl esters Intimal cells Antiatherosclerotic

Recommended Research and Procurement Application Scenarios for AR 12465 (CAS 100557-07-1)


In Vivo Hypercholesterolemia Models Requiring Dose-Efficient Cholesterol Lowering vs. Trapidil

AR 12465 is the trapidil derivative of choice for in vivo hypercholesterolemic rodent models where the experimental objective is to achieve meaningful serum total cholesterol reduction with a lower mg/kg dose than the parent compound trapidil. The documented superiority of AR 12465 (5 mg/kg i.p.) over trapidil (20 mg/kg i.p.) in hypercholesterolemic guinea pigs makes it advantageous for studies requiring extended dosing duration, combination therapy regimens where minimizing compound load is critical, or protocols where trapidil's dose-limiting effects are a concern [1]. The concomitant HDL elevation and beta-lipoprotein reduction observed with AR 12465 treatment further support its use when favorable lipoprotein profile modulation—rather than isolated TC lowering—is the experimental endpoint [1].

Cellular Lipid Metabolism Studies Differentiating LDL Receptor-Dependent from Receptor-Independent Pathways

Because AR 12465 exhibits weak but detectable activity on LDL catabolism—in contrast to trapidil and AR 12463 (inactive) and AR 12456 (strong enhancer)—it serves as a valuable intermediate reference compound in experiments designed to parse LDL receptor-dependent versus receptor-independent mechanisms of lipid modulation in Hep G2 hepatoma cells and human skin fibroblasts [1][2]. Researchers comparing the full spectrum of TPD activity on the LDL pathway should include AR 12465 alongside AR 12456 and trapidil to establish a graded activity profile, enabling correlation of structural features (N7-hexyl vs. N7-pentyl vs. N5-piperidine vs. N5-diethylamino) with functional outcomes [1][2].

In Vitro Platelet Thromboxane Biosynthesis Studies Where Intermediate Pathway Inhibition Is Required

AR 12465 is suitable for in vitro studies of platelet TXA2/TXB2 biosynthesis where the experimental design requires intermediate-level pathway inhibition—stronger than trapidil but without the near-complete suppression produced by AR 12456. The documented potency rank order (AR 12456 > AR 12463 ≈ AR 12464 ≈ AR 12465 > trapidil) allows AR 12465 to serve as a mid-tier reference point in concentration-response experiments using clotting human or rabbit whole blood or arachidonic acid-activated platelet-rich plasma [1]. However, AR 12465 is not recommended for acute in vivo thrombosis models where robust, short-latency TXB2 suppression is required; AR 12456 or AR 12463 are more appropriate for those applications [1].

Atherosclerosis-Relevant Intracellular Cholesteryl Ester and Triglyceride Modulation

For ex vivo studies using human aortic intimal cells cultured from atherosclerotic plaques or from grossly normal intima and fatty streaks, AR 12465 belongs to the TPD subclass that achieves cholesteryl ester reductions of 47–68% (vs. 36% for trapidil) and triglyceride reductions of 53–70% [1]. Researchers interested in comparing the antiatherosclerotic potential of TPDs bearing different N-alkyl chain lengths (hexyl in AR 12465 vs. pentyl in AR 12463) in this cellular context should include AR 12465. However, if free cholesterol reduction is a primary endpoint, AR 12463 is the only TPD with documented activity (29% reduction) [1]. The ~60% proliferation inhibition shared across the TPD class further supports the use of AR 12465 as a representative derivative in intimal hyperplasia studies [1].

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